5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid
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Overview
Description
5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid: is a heterocyclic compound containing a thiazole ring substituted with an aminomethyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a thioamide with a halogenated carboxylic acid derivative can yield the desired thiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: In organic synthesis, 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules.
Biology: Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them promising candidates for pharmaceutical development .
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its incorporation into polymeric materials can enhance their mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar in structure but contains a furan ring instead of a thiazole ring.
5-(Aminomethyl)-2-thiophenecarboxylic acid: Contains a thiophene ring instead of a thiazole ring.
5-(Aminomethyl)-1,2,4-triazole-3-carboxylic acid: Contains a triazole ring instead of a thiazole ring.
Uniqueness: The uniqueness of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid lies in its thiazole ring, which imparts distinct electronic and steric properties.
Properties
CAS No. |
503469-49-6 |
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Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
5-(aminomethyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-1-3-2-7-4(10-3)5(8)9/h2H,1,6H2,(H,8,9) |
InChI Key |
KQFQAICBPMSDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)CN |
Origin of Product |
United States |
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